[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
Description
The compound [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid features a benzylpiperidinyl core linked via an amide bond to a phenylamino acetic acid moiety. The benzylpiperidine moiety is a common pharmacophore in central nervous system (CNS) targeting agents, while the acetic acid group enhances aqueous solubility, critical for bioavailability .
Properties
IUPAC Name |
2-(N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(16-25(17-22(27)28)20-9-5-2-6-10-20)23-19-11-13-24(14-12-19)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPEDMVIPWAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated piperidine is reacted with an appropriate amine to introduce the amino group.
Coupling with Acetic Acid Derivative: The final step involves coupling the amino-substituted piperidine with an acetic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs targeting neurological disorders due to its piperidine core, which is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Alkanoic Acid Chain-Length Variants
Compounds 1a and 1b () share the piperidinyl-phenylamino core but differ in alkanoic acid chain length:
- 1a: 4-Oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic acid (C23H29N2O3, MW 381.22).
- 1b: 5-Oxo-5-((1-phenethylpiperidin-4-yl)(phenyl)amino)pentanoic acid (C24H31N2O3, MW 395.24).
| Property | Target Compound | 1a (Butanoic Acid) | 1b (Pentanoic Acid) |
|---|---|---|---|
| Molecular Weight | ~367.23 (estimated) | 381.22 | 395.24 |
| Melting Point (°C) | Not reported | 119–120 | 104–105 |
| Solubility | Higher (acetic acid) | Moderate | Lower |
The shorter acetic acid chain in the target compound likely improves solubility compared to 1a and 1b , which exhibit reduced solubility with increasing chain length. This trade-off impacts bioavailability and metabolic stability .
Ether-Linked Derivatives
2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino)ethoxy)acetic acid () introduces an ethoxy spacer between the oxoethyl and acetic acid groups. This modification increases steric bulk and alters electronic properties:
Halogen-Substituted Analogs
Chlorinated derivatives such as [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid () and [{2-[(3,4-dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid () feature dichlorobenzyl groups instead of benzylpiperidine:
Chlorine atoms increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. These analogs could exhibit higher metabolic stability but require formulation optimization for clinical use .
Heterocyclic Modifications
[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid () replaces benzylpiperidine with a pyrimidinylpiperazine group:
Benzimidazole-Containing Analogs
Compounds in (e.g., [2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid) incorporate benzimidazole rings, known for DNA intercalation or protease inhibition. While structurally distinct, these highlight the importance of heterocycles in bioactivity. The target compound’s benzylpiperidine may offer superior CNS penetration compared to benzimidazoles, which often face solubility challenges .
Biological Activity
[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid (CAS: 1142205-28-4) is a compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is CHNO, and it has a molecular weight of approximately 381.47 g/mol. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 381.468 g/mol |
| LogP | 2.687 |
| PSA (Polar Surface Area) | 72.88 Ų |
The compound is hypothesized to interact with various biological targets, potentially influencing several signaling pathways. Its structure suggests that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission or cell signaling.
Anticancer Activity
Research indicates that related compounds have shown promising anticancer properties. For instance, derivatives of benzylpiperidine have been studied for their ability to inhibit tumor growth in various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. This could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Study on Antitumor Activity
In a study involving several derivatives of piperidine compounds, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The EC50 values for some derivatives were significantly lower than those for standard chemotherapeutic agents, indicating a potential for development into effective anticancer drugs .
Neuroprotection in Animal Models
In rodent models of neurodegeneration, compounds similar to this compound were shown to improve cognitive function and reduce neuronal loss. These studies suggest that the compound may help mitigate the effects of oxidative stress and inflammation in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
